Cas no 1220016-62-5 (3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride)

3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
- 3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride
- 3-(2-((3-Methoxybenzyl)oxy)ethyl)piperidine hydrochloride
- 3-{2-[(3-methoxyphenyl)methoxy]ethyl}piperidine hydrochloride
- 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride
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- インチ: 1S/C15H23NO2.ClH/c1-17-15-6-2-4-14(10-15)12-18-9-7-13-5-3-8-16-11-13;/h2,4,6,10,13,16H,3,5,7-9,11-12H2,1H3;1H
- InChIKey: JBYMLYPYHCFVIE-UHFFFAOYSA-N
- ほほえんだ: Cl.O(CC1C=CC=C(C=1)OC)CCC1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 223
- トポロジー分子極性表面積: 30.5
3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M037530-250mg |
3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride |
1220016-62-5 | 250mg |
$ 375.00 | 2022-06-04 | ||
TRC | M037530-125mg |
3-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidinehydrochloride |
1220016-62-5 | 125mg |
$ 230.00 | 2022-06-04 |
3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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6. Back matter
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochlorideに関する追加情報
Introduction to 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride (CAS No: 1220016-62-5) in Modern Chemical and Biomedical Research
The compound 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride, identified by the CAS number 1220016-62-5, represents a significant advancement in the field of chemical and biomedical research. This piperidine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the modulation of neurological and cardiovascular pathways. The hydrochloride salt form enhances its solubility, making it a more viable candidate for pharmaceutical formulations and in vitro studies.
Recent studies have highlighted the importance of piperidine derivatives in the design of novel therapeutic agents. The structural motif of 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride incorporates a benzyl ether side chain, which is known to influence pharmacokinetic profiles and binding affinity to biological targets. This feature has been extensively explored in the development of drugs targeting central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases. The methoxy group at the third position of the benzyl ring further enhances metabolic stability, a critical factor in drug longevity and efficacy.
One of the most compelling aspects of 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride is its potential as a scaffold for further chemical modifications. Researchers have leveraged this compound to develop analogs with improved pharmacological properties. For instance, modifications at the piperidine nitrogen or the benzyl ether moiety have led to compounds with enhanced binding affinity to specific receptors, such as serotonin receptors (5-HT1A, 5-HT2A), which are pivotal in mood regulation and cognitive function. These findings underscore the versatility of 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride as a building block in medicinal chemistry.
The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various storage conditions. This characteristic is particularly important for industrial-scale production and clinical trials, where consistency and reliability are paramount. The enhanced solubility profile also facilitates rapid absorption upon administration, potentially leading to faster onset of therapeutic effects. This has been observed in preclinical studies where 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride demonstrated promising results in models of acute pain management and anxiety reduction.
Advances in computational chemistry have further accelerated the exploration of 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride's potential. Molecular docking simulations have been employed to predict interactions with target proteins, providing insights into its mechanism of action. These simulations have revealed that the compound can modulate neurotransmitter release by interacting with presynaptic transporters and receptors. Such interactions are crucial for developing drugs that can fine-tune neural signaling without causing adverse side effects.
In addition to its neurological applications, 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride has shown promise in cardiovascular research. Piperidine derivatives are known to influence vascular tone and blood pressure regulation by interacting with adrenergic receptors. Studies indicate that this compound may have vasodilatory effects, making it a potential candidate for treating conditions such as hypertension and peripheral artery disease. The presence of the hydrochloride salt ensures that it remains stable under physiological conditions, further enhancing its therapeutic potential.
The synthesis of 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions to introduce the benzyl ether side chain followed by salt formation with hydrochloric acid. These synthetic pathways have been optimized for scalability, ensuring that large quantities of the compound can be produced efficiently for research and commercial purposes.
Future directions in research on 3-{2-(3-Methoxybenzyl)oxyethyl}piperidinehydrochloride include exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could lead to more effective treatments for complex diseases. Additionally, investigating its interactions with enzymes involved in drug metabolism will provide valuable insights into its pharmacokinetic behavior and potential for clinical translation.
The growing body of evidence supporting the therapeutic potential of 3-{2-(3-Methoxybenzyl) oxyethyl} piperidinehydrochloride underscores its significance as a chemical entity in biomedical research. Its unique structural features, combined with its favorable physicochemical properties, make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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